1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

Catalog No.
S3395689
CAS No.
1621519-77-4
M.F
C10H24Cl3N3
M. Wt
292.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochlo...

CAS Number

1621519-77-4

Product Name

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;trihydrochloride

Molecular Formula

C10H24Cl3N3

Molecular Weight

292.7

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H

InChI Key

ASCIYPSDBMWEQD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C₁₀H₂₄Cl₃N₃ and a molecular weight of 292.68 g/mol. It is a derivative of piperazine, characterized by the presence of a methyl group and a piperidine moiety. This compound appears as a solid at room temperature and is typically stored under inert conditions to maintain its stability. It has a high gastrointestinal absorption rate and is permeable to the blood-brain barrier, making it of particular interest in pharmacological studies .

The chemical behavior of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride can be explored through various reactions typical of piperazine derivatives. It can undergo:

  • Alkylation: The nitrogen atoms in the piperazine ring can react with alkyl halides to form quaternary ammonium compounds.
  • Acylation: The amine groups can be acylated using acyl chlorides or anhydrides, leading to the formation of amides.
  • Hydrochloride Formation: The compound readily forms hydrochloride salts, which enhance its solubility in water.

These reactions are vital for modifying the compound's properties for specific applications in medicinal chemistry.

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride exhibits various biological activities, primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Dopaminergic Activity: This compound may influence dopamine receptors, which are crucial for mood regulation and reward pathways.
  • Serotonergic Activity: It may also interact with serotonin receptors, which are involved in mood, anxiety, and other physiological processes.
  • Anxiolytic and Antidepressant Effects: Preliminary studies suggest that this compound could exhibit anxiolytic (anxiety-reducing) and antidepressant-like effects in animal models .

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative: Start with piperazine and react it with a suitable alkylating agent (e.g., methyl iodide) to introduce the methyl group.
  • Piperidine Introduction: React the resulting piperazine derivative with piperidine under controlled conditions to form the final product.
  • Salt Formation: Finally, treat the compound with hydrochloric acid to produce the trihydrochloride salt form.

These steps can be optimized based on yield and purity requirements.

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has several applications:

  • Pharmaceutical Research: Its potential as a therapeutic agent for mood disorders makes it valuable in drug development.
  • Neuropharmacology Studies: It serves as a tool compound for studying neurotransmitter systems in both academic and clinical research settings.
  • Chemical Biology: The compound can be used to probe biological pathways involving piperazine derivatives.

Studies on 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride have shown that it interacts with various receptors in the central nervous system:

  • Dopamine Receptors: It may act as an agonist or antagonist depending on the receptor subtype, influencing dopaminergic signaling pathways.
  • Serotonin Receptors: The compound's interaction with serotonin receptors could modulate anxiety and mood-related behaviors.

These interactions suggest its potential utility in treating psychiatric disorders but require further investigation to fully understand its pharmacodynamics.

Several compounds share structural similarities with 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride, each exhibiting unique properties:

Compound NameCAS NumberKey Features
1-(Piperidin-4-yl)piperazine trihydrochloride1217074-64-0Lacks methyl substitution; simpler structure
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride1219979-73-3Contains an additional piperidine ring
1-Methyl-4-(2-(piperidin-2-yl)ethyl)piperazine dihydrochloride1220021-54-4Features an ethyl linker between piperidine units
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride435341-92-7Ethyl substitution instead of methyl
1-(Piperidin-4-yl)piperazine hydrochloride1956367-45-5A simpler version without methyl or ethyl groups

The uniqueness of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable pharmacokinetic properties.

Dates

Modify: 2023-08-19

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